

IUPAC Nomenclature and Structural Elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4,5-Trifluorobenzene-1,2-diamine

Cat. No.: B1597752

[Get Quote](#)

The unambiguous identification of a chemical compound is foundational to all scientific research. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that a name corresponds to a single, unique structure.

For the compound in question, the correct IUPAC name is **3,4,5-Trifluorobenzene-1,2-diamine**.

Let's deconstruct this name to understand the underlying principles:

- **Parent Hydride:** The core structure is benzene, a six-carbon aromatic ring.
- **Principal Characteristic Group:** The molecule contains two amine ($-NH_2$) groups, making it a "diamine." According to IUPAC seniority rules, amine groups have priority over halo groups for citation as the principal functional group.
- **Numbering the Ring:** The numbering of the benzene ring begins with the carbons bearing the principal functional groups. To assign the lowest possible locants (numbers) to these groups, we number them as 1 and 2.
- **Locating Substituents:** The fluorine atoms are then located relative to this numbering scheme. They fall on carbons 3, 4, and 5.
- **Alphabetical Order:** While not a factor in this specific name's numbering, substituent names are typically arranged alphabetically.

- Final Assembly: Combining these elements gives us the final, unambiguous name: **3,4,5-Trifluorobenzene-1,2-diamine**.

This systematic approach ensures that any chemist globally will draw the correct structure from the name provided.

Physicochemical Properties and Data

Understanding the physical and chemical properties of a reagent is critical for its effective use in synthesis and for predicting its behavior in various reaction conditions. Below is a summary of key properties for **3,4,5-Trifluorobenzene-1,2-diamine**.

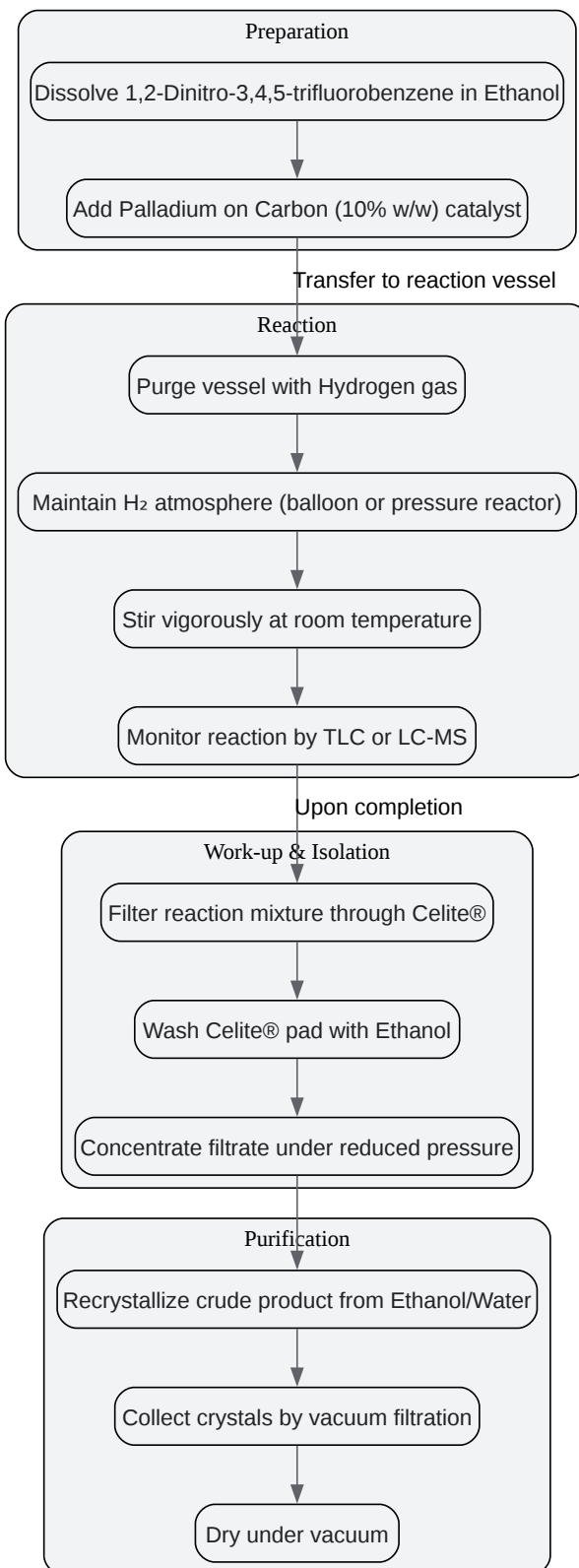
Property	Value
Molecular Formula	C ₆ H ₅ F ₃ N ₂
Molecular Weight	178.11 g/mol
Appearance	Off-white to light brown crystalline powder
Melting Point	98-102 °C
Boiling Point	Not available
Solubility	Soluble in methanol, ethyl acetate, and dichloromethane.
CAS Number	162985-08-4

Synthesis Protocol: A Validated Approach

The synthesis of **3,4,5-Trifluorobenzene-1,2-diamine** is typically achieved through the reduction of a dinitro precursor. This method is reliable and provides a good yield of the desired product. The causality behind this choice lies in the robust and well-understood nature of nitro group reduction.

Experimental Workflow: Reduction of 1,2-Dinitro-3,4,5-trifluorobenzene

This protocol outlines a common and effective method for the synthesis of **3,4,5-Trifluorobenzene-1,2-diamine**.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the reduction of a dinitro precursor.

Step-by-Step Methodology

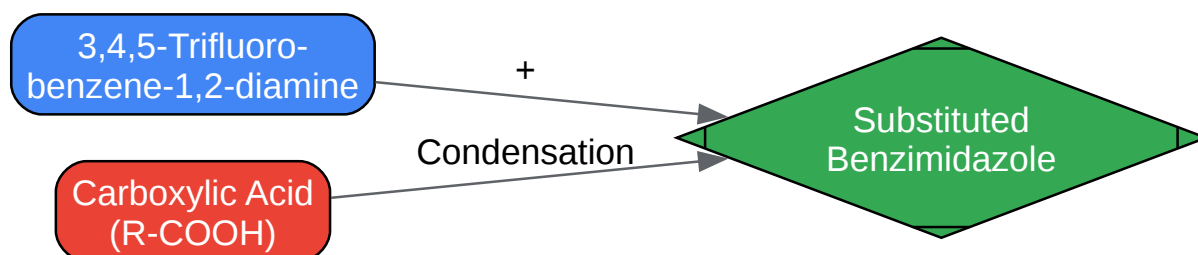
- **Preparation:** In a round-bottom flask suitable for hydrogenation, dissolve 1,2-dinitro-3,4,5-trifluorobenzene in a suitable solvent such as ethanol or ethyl acetate. The choice of solvent is critical; it must solubilize the starting material without reacting with it or the catalyst.
- **Catalyst Addition:** Carefully add a catalytic amount of 10% palladium on carbon (Pd/C). This heterogeneous catalyst is highly effective for the reduction of nitro groups and can be easily removed by filtration.
- **Reaction:** The flask is sealed and the atmosphere is replaced with hydrogen gas. The reaction is stirred vigorously at room temperature. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine when the starting material has been fully consumed.
- **Work-up:** Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional solvent to ensure complete recovery of the product.
- **Isolation and Purification:** The solvent is removed from the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a crystalline solid.

Applications in Medicinal Chemistry and Materials Science

3,4,5-Trifluorobenzene-1,2-diamine is a valuable building block due to its unique combination of functional groups and electronic properties. The ortho-diamine functionality is a precursor to benzimidazoles, which are privileged scaffolds in medicinal chemistry. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Role in Heterocycle Synthesis

The primary application of this diamine is in the synthesis of substituted benzimidazoles through condensation with carboxylic acids or their derivatives.



[Click to download full resolution via product page](#)

Caption: Condensation reaction to form a benzimidazole scaffold.

This reaction is a cornerstone of many drug discovery programs targeting a wide range of diseases. The fluorine substituents on the benzene ring provide a powerful tool for modulating the physicochemical properties of the final molecule.

- To cite this document: BenchChem. [IUPAC Nomenclature and Structural Elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1597752#3-4-5-trifluorobenzene-1-2-diamine-iupac-name\]](https://www.benchchem.com/product/b1597752#3-4-5-trifluorobenzene-1-2-diamine-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com